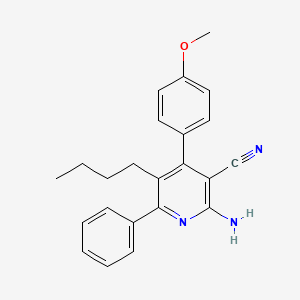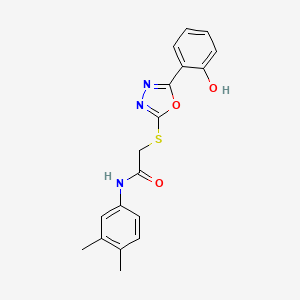
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
-
Formation of 1,3,4-Oxadiazole Ring: : The initial step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under acidic or basic conditions, often using reagents like phosphorus oxychloride or thionyl chloride.
-
Thioether Formation: : The next step involves the introduction of the thioether group. This is typically achieved by reacting the oxadiazole derivative with a thiol compound under basic conditions, often using reagents like sodium hydride or potassium carbonate.
-
Acetamide Formation: : The final step involves the acylation of the thioether derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
-
Reduction: : Reduction of the oxadiazole ring or the thioether group can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
-
Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Agriculture: : It has been investigated for its potential use as a pesticide or herbicide, owing to its ability to inhibit the growth of certain pests and weeds.
-
Materials Science: : The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism of action of N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application:
-
Biological Activity: : The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of certain biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.
-
Pesticidal Activity: : The compound may act by disrupting the normal physiological processes of pests or weeds, leading to their death or growth inhibition.
類似化合物との比較
N-(3,4-Dimethylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other oxadiazole derivatives:
-
N-(4-Methylphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: : This compound has a similar structure but with a different substitution pattern on the aromatic ring, which may lead to differences in biological activity and chemical reactivity.
-
N-(3,4-Dimethylphenyl)-2-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide: : This compound has a different substitution pattern on the oxadiazole ring, which may affect its overall properties and applications.
特性
分子式 |
C18H17N3O3S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-8-13(9-12(11)2)19-16(23)10-25-18-21-20-17(24-18)14-5-3-4-6-15(14)22/h3-9,22H,10H2,1-2H3,(H,19,23) |
InChIキー |
GKNYWEXEPYBYGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


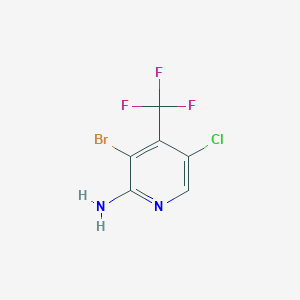
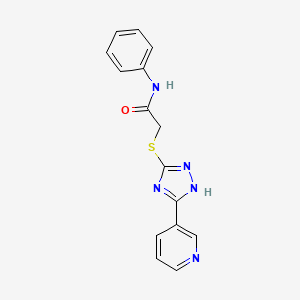
![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)


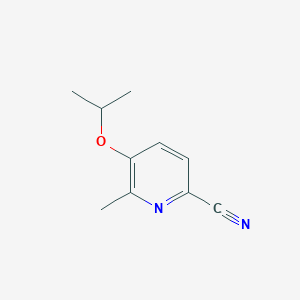
![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)

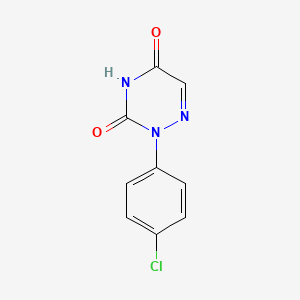
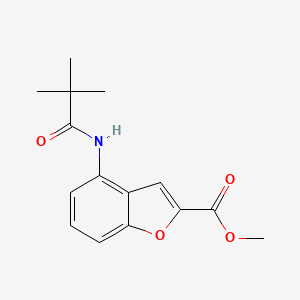
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
